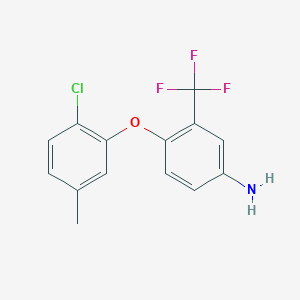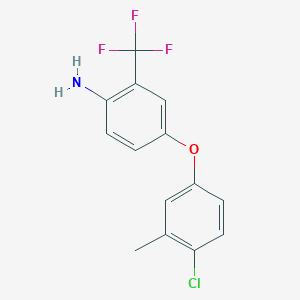
4-(2-Ethoxyphenoxy)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-Ethoxyphenoxy)-3-methylaniline" is a chemical of interest in various research studies, particularly in the context of its synthesis, molecular structure, and chemical properties. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that share structural similarities, such as the presence of ethoxy groups, methylaniline moieties, and their derivatives. These studies offer insights into the synthesis methods, molecular geometries, spectroscopic characteristics, and theoretical computations that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde or ketone. For instance, the synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline was achieved and characterized using techniques such as single-crystal X-ray diffraction and various spectroscopic methods . These methods could potentially be adapted for the synthesis of "4-(2-Ethoxyphenoxy)-3-methylaniline" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, which provides detailed information on intra- and inter-molecular interactions. For example, the molecular geometries of certain ethoxy-containing compounds were determined, revealing information about bond lengths, angles, and conformational preferences . These findings are crucial for understanding the three-dimensional arrangement of atoms in "4-(2-Ethoxyphenoxy)-3-methylaniline" and predicting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions, including the modification of guanine nucleosides and nucleotides by arylamine carcinogens . Such studies provide a foundation for understanding how "4-(2-Ethoxyphenoxy)-3-methylaniline" might interact with biological molecules and the potential implications of these interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and computational methods . These studies have identified characteristic infrared bands, electronic bands, and have performed geometry optimizations. Theoretical calculations, including density functional theory (DFT), have been used to predict properties such as non-linear optical behavior, molecular electrostatic potential, and thermodynamic properties. These analyses are essential for predicting how "4-(2-Ethoxyphenoxy)-3-methylaniline" might behave under different conditions and in various applications.
Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
- A study by Demircioğlu et al. (2019) focused on a similar compound, characterizing it using spectroscopic methods and X-ray diffraction. They explored its molecular electrostatic potential and nonlinear optical properties, providing insights into its potential applications in material science (Demircioğlu et al., 2019).
Interaction with Biological Molecules
- Lindqvist et al. (1991) investigated the chemistry of 4-Ethoxyaniline, a related compound, and its interaction with N-acetylcysteine, revealing potential implications in biochemical processes (Lindqvist et al., 1991).
Metabolic Studies
- Gorrod and Patterson (1980) reported the metabolic ring hydroxylation of N-ethyl-N-methylaniline, a structurally related compound, suggesting potential metabolic pathways for compounds like 4-(2-Ethoxyphenoxy)-3-methylaniline (Gorrod & Patterson, 1980).
Antibacterial Applications
- Research by Zhi et al. (2005) on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally similar, showed potent antibacterial activity against Gram-positive organisms, indicating possible antimicrobial applications (Zhi et al., 2005).
Crystal Structure and Computational Studies
- Yıldırım et al. (2016) synthesized and characterized a similar compound, providing detailed information on its molecular geometry and interactions. This research contributes to understanding the structural and electronic properties of such compounds (Yıldırım et al., 2016).
Photoelectrochemistry and Spectroscopy
- Kilmartin and Wright (1999) studied the photoelectrochemical and spectroscopic properties of substituted polyanilines, including poly(o-ethoxyaniline), highlighting their potential in material sciences and electronics (Kilmartin & Wright, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-ethoxyphenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-12(16)10-11(13)2/h4-10H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBKVSSFTCIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)-3-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)


